molecular formula C17H19Cl2NO B14532410 4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride CAS No. 62459-72-7

4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride

Cat. No.: B14532410
CAS No.: 62459-72-7
M. Wt: 324.2 g/mol
InChI Key: XKOKTOMZXFVFBP-UHFFFAOYSA-N
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Description

4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride stands out due to its unique combination of a benzyl group and a chlorophenyl group attached to the morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62459-72-7

Molecular Formula

C17H19Cl2NO

Molecular Weight

324.2 g/mol

IUPAC Name

4-benzyl-2-(3-chlorophenyl)morpholine;hydrochloride

InChI

InChI=1S/C17H18ClNO.ClH/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14;/h1-8,11,17H,9-10,12-13H2;1H

InChI Key

XKOKTOMZXFVFBP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

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